molecular formula C8H12O3 B1506171 Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate CAS No. 426226-20-2

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate

Cat. No. B1506171
CAS RN: 426226-20-2
M. Wt: 156.18 g/mol
InChI Key: VBQMHKQWJRMQIP-NKWVEPMBSA-N
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Description

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate, also known as MHC, is a cyclic compound that has received significant attention in recent years due to its potential applications in scientific research. MHC is a versatile compound that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is not well understood, but it is believed to act as a nucleophile in various reactions. Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has been shown to react with electrophiles such as aldehydes, ketones, and epoxides, forming adducts that can be further modified. Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has also been shown to undergo ring-opening reactions with various reagents.
Biochemical and Physiological Effects:
Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects, as well as antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate in lab experiments is its versatility, as it can be synthesized using various methods and has a range of applications. However, one limitation is that Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate can be difficult to handle due to its sensitivity to air and moisture.

Future Directions

There are many future directions for research involving Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate, including the development of new synthetic methods, the exploration of its potential as a catalyst, and the investigation of its biological activities. Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate may also have potential applications in the development of new drugs and materials.

Scientific Research Applications

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has been shown to have a range of scientific research applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has also been used in the synthesis of natural products and as a starting material for the synthesis of pharmaceuticals.

properties

IUPAC Name

methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQMHKQWJRMQIP-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717287
Record name Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate

CAS RN

426226-20-2
Record name Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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